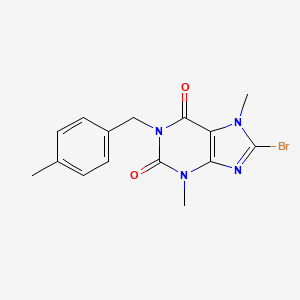![molecular formula C26H28N2O4S B2726567 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide CAS No. 443101-77-7](/img/structure/B2726567.png)
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a phenyl ring
Preparation Methods
The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.
Formation of the Carbothioamide Group:
Chemical Reactions Analysis
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or phenoxy groups under suitable conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.
Scientific Research Applications
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with NMDA receptors. The compound acts as a positive allosteric modulator of NR2C/NR2D subunit-containing NMDA receptors, enhancing receptor responses by increasing channel opening frequency without altering the mean open time or EC50 values for glutamate or glycine . This modulation is dependent on specific residues in the receptor subunits and the linker between the N-terminal domain and the agonist-binding domain.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide include:
CIQ (3-chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2(1H)-isoquinolinyl]-methanone: This compound also acts as a positive allosteric modulator of NMDA receptors and shares a similar isoquinoline core structure.
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide:
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-29-20-9-11-21(12-10-20)32-17-23-22-16-25(31-3)24(30-2)15-18(22)13-14-28(23)26(33)27-19-7-5-4-6-8-19/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDQCUOOKUUTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)
![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)


![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)





![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726504.png)

